molecular formula C8H6BrF2NO B13591505 6-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

6-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13591505
M. Wt: 250.04 g/mol
InChI Key: CWUHKORGPWFGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H6BrF2NO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis .

Preparation Methods

The synthesis of 6-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a precursor compound followed by fluorination and cyclization to form the benzoxazine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

6-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

6-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazine

InChI

InChI=1S/C8H6BrF2NO/c9-5-1-2-7-6(3-5)12-4-8(10,11)13-7/h1-3,12H,4H2

InChI Key

CWUHKORGPWFGGB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Br)(F)F

Origin of Product

United States

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